REACTION_CXSMILES
|
C([O:8][C:9]1[CH:22]=[CH:21][C:12]([CH2:13][NH:14][C:15]([CH:17]2[CH2:20][NH:19][CH2:18]2)=[O:16])=[CH:11][C:10]=1[O:23][CH3:24])C1C=CC=CC=1>C(O)C.C(O)(=O)C.CO.[Pd]>[OH:8][C:9]1[CH:22]=[CH:21][C:12]([CH2:13][NH:14][C:15]([CH:17]2[CH2:18][NH:19][CH2:20]2)=[O:16])=[CH:11][C:10]=1[O:23][CH3:24]
|
Name
|
N-(4-benzyloxy-3-methoxybenzyl)-3-azetidinecarboxamide
|
Quantity
|
386 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(CNC(=O)C2CNC2)C=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(CNC(=O)C2CNC2)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |